molecular formula C18H14ClFN6 B1263196 3-[(2-chlorophenyl)methyl]-N-(2-fluorophenyl)-5-methyl-7-triazolo[4,5-d]pyrimidinamine

3-[(2-chlorophenyl)methyl]-N-(2-fluorophenyl)-5-methyl-7-triazolo[4,5-d]pyrimidinamine

Cat. No.: B1263196
M. Wt: 368.8 g/mol
InChI Key: SRSWDMHSNSVIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-chlorophenyl)methyl]-N-(2-fluorophenyl)-5-methyl-7-triazolo[4,5-d]pyrimidinamine is a member of triazolopyrimidines.

Scientific Research Applications

Structural Characterization

  • Crystal Structure Analysis : The compound's structural characterization has been a focus of research. For example, Velavan et al. (1997) and Kariuki et al. (2021) investigated the crystal structures of triazole derivatives, highlighting the planarity of the molecules and their stabilization by N-H...N hydrogen bonds, which are relevant for understanding the physical properties of compounds like 3-[(2-chlorophenyl)methyl]-N-(2-fluorophenyl)-5-methyl-7-triazolo[4,5-d]pyrimidinamine (Velavan, Sivakumar, Fun, Pathak, Jain, & Singh, 1997); (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

  • Molecular Interactions and Stability : Boechat et al. (2014) analyzed different intermolecular interactions, such as N–H···N hydrogen bonds and π···π interactions, in triazolo[1,5-a]pyrimidine derivatives. These interactions are critical for understanding the compound's chemical stability and reactivity (Boechat, Pinheiro, Pinto, Silva, Wardell, & Wardell, 2014).

  • Synthesis and Characterization : Farag et al. (2012) and Moran (2003) discussed the synthesis and characterization of triazole derivatives, focusing on their preparation and structural features. This research is essential for developing methods to synthesize and manipulate compounds like this compound (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012); (Moran, 2003).

Potential Applications

  • Antimalarial Activity : Werbel et al. (1973) explored the antimalarial effects of triazolo[1,5-α]pyrimidines, providing insights into the potential medicinal applications of similar compounds (Werbel, Elslager, & Chu, 1973).

  • Herbicidal Activity : The herbicidal potential of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, related to this compound, was investigated by Moran (2003), highlighting their efficacy in controlling a broad spectrum of vegetation (Moran, 2003).

  • Anticancer Activity : Lu Jiu-fu et al. (2015) studied the anticancer properties of a similar pyrazolo[1,5-a]pyrimidin-7-amine derivative, suggesting the potential therapeutic applications of this compound in oncology (Lu Jiu-fu, Hong-guang, Hui, Jing-jing, Shan-shan, & Juan, 2015).

Properties

Molecular Formula

C18H14ClFN6

Molecular Weight

368.8 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-N-(2-fluorophenyl)-5-methyltriazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C18H14ClFN6/c1-11-21-17(23-15-9-5-4-8-14(15)20)16-18(22-11)26(25-24-16)10-12-6-2-3-7-13(12)19/h2-9H,10H2,1H3,(H,21,22,23)

InChI Key

SRSWDMHSNSVIHZ-UHFFFAOYSA-N

SMILES

CC1=NC(=C2C(=N1)N(N=N2)CC3=CC=CC=C3Cl)NC4=CC=CC=C4F

Canonical SMILES

CC1=NC(=C2C(=N1)N(N=N2)CC3=CC=CC=C3Cl)NC4=CC=CC=C4F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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